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Introduction
Lithium metatungstate (LMT) is a non-toxic, high-density salt that forms clear aqueous

solutions, making it an excellent medium for density gradient centrifugation. This technique

allows for the separation of cells and other biological particles based on their buoyant density.

LMT offers a safe and effective alternative to traditional, often hazardous, heavy liquids and

presents potential advantages over other non-toxic media, such as sodium metatungstate

(SMT). These application notes provide detailed protocols for cell separation using LMT

solutions, summarize key quantitative data, and offer insights into the potential effects of LMT

on cellular pathways.

Principle of Density Gradient Cell Separation
Density gradient centrifugation is a widely used laboratory technique to separate components

of a heterogeneous mixture based on their density.[1] When a cell suspension is layered onto a

density gradient medium, such as a solution of lithium metatungstate, and subjected to

centrifugal force, the cells will migrate through the medium until they reach a point where their

own density equals that of the surrounding medium (their isopycnic point).[1] This results in the

formation of distinct bands of different cell types, which can then be isolated.
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For the separation of peripheral blood mononuclear cells (PBMCs), a density gradient medium

with a density of approximately 1.077 g/mL is typically used.[2] This density allows PBMCs,

which have a lower density, to form a layer above the medium, while red blood cells and

granulocytes, being denser, pellet at the bottom of the tube.

Physicochemical Properties of Density Gradient
Media
The choice of density gradient medium can significantly impact the efficiency and outcome of

cell separation. The following table summarizes and compares the key properties of LMT with

other common media.
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Feature
Lithium
Metatungstate
(LMT)

Sodium
Metatungstate
(SMT)

Ficoll-Paque™

Composition Lithium Polytungstate Sodium Polytungstate

Sucrose and

Epichlorohydrin

Polymer

Maximum Density

(g/mL at 20°C)
~3.0[3] ~3.1 ~1.077

Viscosity at High

Densities

Lower than SMT at

equivalent high

densities[3][4]

Higher than LMT at

equivalent high

densities[4][5]

Not applicable for

high-density

preparations

Toxicity

Non-toxic, though

lithium ions can have

biological effects[6]

Non-toxic, known

inhibitor of

CD39/CD73

pathway[6]

Non-toxic

Thermal Stability

Thermally stable as a

liquid; can be heated

to boiling to increase

density[3]

Less stable at

temperatures above

80°C[4][5]

Stable at room

temperature

Preparation

Supplied as a liquid,

density adjusted by

adding water or

evaporation[3]

Often supplied as a

powder, dissolved in

water to the desired

density

Supplied as a sterile,

ready-to-use solution

Quantitative Data on Human Blood Cell Densities
and Composition
Successful cell separation is dependent on the different densities of the target cell populations.

The following table provides typical density ranges for major components of human peripheral

blood.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.lmtliquid.com/faq.html
https://www.lmtliquid.com/faq.html
https://www.chem.com.au/heavy_liquid.html
https://www.chem.com.au/heavy_liquid.html
https://www.lstheavyliquid.com.au/lstgeneral.html
https://www.benchchem.com/pdf/Lithium_Metatungstate_A_Less_Toxic_and_Potentially_Higher_Performing_Alternative_to_Sodium_Metatungstate_for_Density_Based_Separations.pdf
https://www.benchchem.com/pdf/Lithium_Metatungstate_A_Less_Toxic_and_Potentially_Higher_Performing_Alternative_to_Sodium_Metatungstate_for_Density_Based_Separations.pdf
https://www.lmtliquid.com/faq.html
https://www.chem.com.au/heavy_liquid.html
https://www.lstheavyliquid.com.au/lstgeneral.html
https://www.lmtliquid.com/faq.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type / Component Typical Density (g/mL)
Typical Percentage in
PBMCs

Lymphocytes 1.050 - 1.077 70 - 90%[1][2]

Monocytes 1.050 - 1.077 10 - 30%[1][2]

Granulocytes (Neutrophils,

Eosinophils, Basophils)
> 1.077 Not applicable

Erythrocytes (Red Blood Cells) > 1.077 Not applicable

Platelets < 1.077 Not applicable

Experimental Protocols
The following protocols are adapted from standard density gradient centrifugation methods for

use with lithium metatungstate solutions. Note: As with any new protocol, optimization of LMT

density, centrifugation speed, and time may be necessary for specific cell types and

applications.

Protocol 1: Isolation of Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol details the separation of PBMCs from whole human blood.

Materials:

Lithium Metatungstate (LMT) solution

Deionized water

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

Whole blood collected in tubes containing an anticoagulant (e.g., heparin, EDTA)

Sterile conical centrifuge tubes (15 mL or 50 mL)

Sterile pipettes
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Centrifuge with a swinging-bucket rotor

Hemocytometer or automated cell counter

Trypan blue solution

Procedure:

Prepare the LMT Solution:

Adjust the density of the LMT solution to 1.077 g/mL by adding deionized water. Verify the

density using a hydrometer.

Warm the LMT solution to room temperature.

Prepare the Blood Sample:

Dilute the whole blood 1:1 with PBS at room temperature.

Layering the Gradient:

Carefully add the desired volume of LMT solution (e.g., 15 mL for a 50 mL tube) to a sterile

conical centrifuge tube.

Gently layer the diluted blood over the LMT solution, minimizing mixing at the interface. A

slow dispensing rate with the pipette tip against the side of the tube is recommended.

Centrifugation:

Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the

centrifuge brake turned off.

Harvesting PBMCs:

After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a

cloudy band of PBMCs (the "buffy coat"), the clear LMT solution, and a pellet of red blood

cells and granulocytes.
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Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

Using a clean pipette, gently collect the PBMC layer and transfer it to a new sterile conical

tube.

Washing the Cells:

Add at least 3 volumes of PBS to the collected PBMCs (e.g., if you collected 2 mL of cells,

add 6 mL of PBS).

Centrifuge at 300 x g for 10 minutes at room temperature to pellet the cells.

Carefully decant the supernatant.

Repeat the wash step to ensure complete removal of the LMT solution and platelets.

Cell Counting and Viability Assessment:

Resuspend the final cell pellet in a known volume of an appropriate buffer or cell culture

medium.

Perform a cell count using a hemocytometer or automated cell counter.

Assess cell viability using the trypan blue exclusion method.

Protocol 2: Further Separation of Monocytes and
Lymphocytes (Optional)
This protocol describes a method to enrich for monocytes or lymphocytes from an isolated

PBMC population based on their differential adherence to plastic.

Materials:

Isolated PBMC suspension

Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

Tissue culture-treated flasks or plates
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Incubator (37°C, 5% CO₂)

Procedure:

Plating PBMCs:

Resuspend the isolated PBMCs in pre-warmed complete cell culture medium.

Plate the cell suspension in a tissue culture-treated flask or plate at an appropriate density.

Incubate the cells for 2-24 hours at 37°C in a 5% CO₂ incubator.

Separation:

To isolate lymphocytes: After incubation, gently swirl the flask or plate to dislodge the non-

adherent cells (lymphocytes). Carefully collect the supernatant containing the

lymphocytes.

To isolate monocytes: After removing the non-adherent cells, wash the flask or plate gently

with PBS to remove any remaining lymphocytes. The adherent cells are the monocytes.

These can be detached using a cell scraper or a non-enzymatic cell dissociation solution.

Visualizations
Experimental Workflow for PBMC Isolation
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Caption: Workflow for isolating PBMCs using LMT.
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Logical Relationship of Cell Separation by Density

Cellular Components
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Caption: Cell separation based on density relative to LMT.

Considerations for Downstream Applications:
Potential Signaling Pathway Interactions
While lithium metatungstate is considered non-toxic for the purposes of cell separation, it is

important for researchers to be aware that lithium ions (Li⁺) can have biological effects. Unlike

sodium metatungstate, which is a known inhibitor of the CD39/CD73 ectonucleotidase pathway,

there is currently no evidence to suggest that LMT has similar enzyme-inhibiting properties.[6]

However, lithium itself is a well-known modulator of several intracellular signaling pathways.

The primary targets of lithium include:

Glycogen Synthase Kinase 3 (GSK-3): Lithium is a direct inhibitor of GSK-3. This kinase is

involved in a wide range of cellular processes, including metabolism, cell proliferation, and

apoptosis.

Inositol Monophosphatase (IMPase): Lithium inhibits IMPase, which is a key enzyme in the

phosphoinositide signaling pathway. This pathway is crucial for the generation of second

messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG).
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Given these known effects, it is crucial to perform thorough washing steps after cell separation

with LMT to remove residual lithium ions, especially if the isolated cells are to be used in

sensitive downstream assays that may be affected by alterations in these signaling pathways.

Potential Lithium-Modulated Signaling Pathways

GSK-3 Pathway

Inositol Phosphate Pathway
Lithium Ions (Li⁺)

GSK-3Inhibits

IMPase

Inhibits
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Regenerates Inositol for
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Caption: Potential targets of lithium ions in cellular signaling.

Conclusion
Lithium metatungstate solutions provide a safe, efficient, and versatile medium for the

separation of cells by density gradient centrifugation. The protocols and data presented here

offer a comprehensive guide for researchers, scientists, and drug development professionals.

By understanding the principles of separation, the properties of LMT, and its potential

interactions with cellular pathways, users can effectively implement this technique and optimize

it for their specific research needs. As with any method, careful validation and optimization are

recommended to ensure the highest quality of isolated cells for downstream applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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